molecular formula C12H11ClN2O3S2 B8376011 4-(2-Acetylamino-4-methyl-thiazol-5-yl)-benzenesulfonyl chloride

4-(2-Acetylamino-4-methyl-thiazol-5-yl)-benzenesulfonyl chloride

Cat. No. B8376011
M. Wt: 330.8 g/mol
InChI Key: UOWSEQVPKQYSGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902375B2

Procedure details

4-(2-Acetylamino-methyl-thiazol-5-yl)-benzenesulfonyl chloride (AE2) (0.5 g, 1.5 mmol) in dioxane (2 ml) is added dropwise to a stirred solution of sodium sulfite (0.378 g, 3.0 mmol) and sodium hydrogen carbonate (0.252 g, 3.0 mmol) in water at 75° C. After 1 hour at 75° C., bromoacetic acid (0.417 g, 3.0 mmol) is added and heating continued for 1 hour at 100° C. Sodium hydroxide (0.24 g, 6.0 mmol) in water (0.25 ml) is then added and the mixture is heated with stirring at 90° C. for 16 hours. The reaction mixture is allowed to cool, diluted with water (100 ml) and extracted with dichloromethane (3×75 ml). The combined organic extracts are washed with brine (75 ml), dried (MgSO4), filtered, and the solvent removed to give the title compound.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.378 g
Type
reactant
Reaction Step One
Quantity
0.252 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.417 g
Type
reactant
Reaction Step Two
Quantity
0.24 g
Type
reactant
Reaction Step Three
Name
Quantity
0.25 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[S:6][C:7]([C:11]2[CH:16]=[CH:15][C:14]([S:17](Cl)(=[O:19])=[O:18])=[CH:13][CH:12]=2)=[C:8]([CH3:10])[N:9]=1)(=O)C.S([O-])([O-])=O.[Na+].[Na+].[C:27](=O)([O-])O.[Na+].BrCC(O)=O.[OH-].[Na+]>O1CCOCC1.O>[CH3:27][S:17]([C:14]1[CH:15]=[CH:16][C:11]([C:7]2[S:6][C:5]([NH2:4])=[N:9][C:8]=2[CH3:10])=[CH:12][CH:13]=1)(=[O:19])=[O:18] |f:1.2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)(=O)NC=1SC(=C(N1)C)C1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
0.378 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0.252 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.417 g
Type
reactant
Smiles
BrCC(=O)O
Step Three
Name
Quantity
0.24 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.25 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring at 90° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
WAIT
Type
WAIT
Details
continued for 1 hour at 100° C
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×75 ml)
WASH
Type
WASH
Details
The combined organic extracts are washed with brine (75 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C(C=C1)C1=C(N=C(S1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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